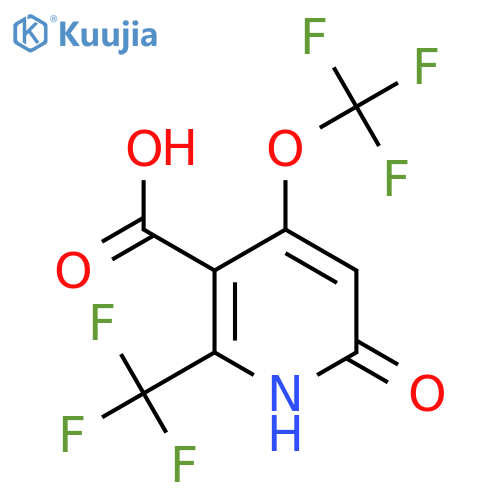Cas no 1806725-34-7 (6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid)

1806725-34-7 structure
商品名:6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
CAS番号:1806725-34-7
MF:C8H3F6NO4
メガワット:291.104143381119
CID:4832868
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid
-
- インチ: 1S/C8H3F6NO4/c9-7(10,11)5-4(6(17)18)2(1-3(16)15-5)19-8(12,13)14/h1H,(H,15,16)(H,17,18)
- InChIKey: BDTYSXKODSDMRN-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C(=O)O)C(=CC(N1)=O)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 486
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 75.6
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094668-1g |
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid |
1806725-34-7 | 97% | 1g |
$1,490.00 | 2022-03-31 |
6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid 関連文献
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
4. Water
1806725-34-7 (6-Hydroxy-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylic acid) 関連製品
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬